pKa Shift Driven by 5-Cyano Substituent
The predicted acid dissociation constant (pKa) of 4-methylisothiazole-5-carbonitrile is 0.85 ± 0.30, compared with 4.24 ± 0.22 for the parent 4-methylisothiazole, representing a ΔpKa of approximately −3.4 units . This shift is attributable to the electron-withdrawing cyano group at the 5-position and indicates that the target compound is a significantly stronger acid than its non-cyanated parent. The magnitude of this shift exceeds what is typically observed for methyl-substituted isothiazoles and has direct consequences for aqueous solubility–pH profiles, ion-pair chromatography method development, and the feasibility of salt or co-crystal formation in medicinal chemistry workflows.
| Evidence Dimension | Acid dissociation constant (predicted pKa) |
|---|---|
| Target Compound Data | pKa = 0.85 ± 0.30 |
| Comparator Or Baseline | 4-Methylisothiazole: pKa = 4.24 ± 0.22 |
| Quantified Difference | ΔpKa ≈ −3.4 (target is ~2,500-fold more acidic) |
| Conditions | Predicted pKa values from ACD/Labs or equivalent algorithmic estimation; aqueous phase, standard conditions |
Why This Matters
A pKa difference of this magnitude materially affects ionization state at physiological and preparative pH values, meaning the 5‑cyano compound will exhibit different extraction, chromatography, and formulation behavior than non-cyanated analogs — a critical consideration for reproducible research workflows.
